methyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate
Description
Methyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a heterocyclic compound featuring a pyrido[2,3-e][1,2,4]thiadiazine core fused with a dihydro-2H-pyridone ring. Key structural elements include:
- A 3-fluoro-4-methylphenyl substituent at position 4, likely enhancing lipophilicity and metabolic stability.
- A methyl ester group at the acetamide side chain, which may improve solubility or act as a prodrug moiety.
Properties
IUPAC Name |
methyl 2-[4-(3-fluoro-4-methylphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O5S/c1-10-5-6-11(8-12(10)17)20-15-13(4-3-7-18-15)26(23,24)19(16(20)22)9-14(21)25-2/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUKQRMTDNUYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a complex organic compound with potential biological activities. This article reviews its synthesis, pharmacological effects, and structure-activity relationships (SAR), drawing on diverse sources of research.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆FN₃O₅S |
| Molecular Weight | 393.4 g/mol |
| CAS Number | 1251632-06-0 |
Anti-inflammatory Activity
Research indicates that derivatives of pyrido[2,3-e][1,2,4]thiadiazines exhibit significant anti-inflammatory properties. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies demonstrated that certain derivatives showed IC₅₀ values in the range of 19.45 to 42.1 µM against COX enzymes .
Antimicrobial Activity
Preliminary studies have also suggested antimicrobial properties against various bacterial strains. The compound's structural features contribute to its effectiveness in disrupting bacterial cell wall synthesis and inhibiting growth.
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications in the molecular structure significantly influence biological activity. For instance:
- Fluorination : The presence of fluorine in the phenyl ring enhances lipophilicity and improves membrane permeability.
- Dioxido Group : This functional group is crucial for the compound's interaction with target enzymes.
Case Studies
-
In Vivo Anti-inflammatory Effects :
A study conducted on animal models demonstrated that compounds similar to this compound exhibited comparable anti-inflammatory effects to established drugs like celecoxib and indomethacin. The effective doses (ED₅₀) were calculated to be lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) . -
Antimicrobial Efficacy :
In a controlled study testing various derivatives against Gram-positive and Gram-negative bacteria, this compound showed promising results with minimum inhibitory concentrations (MICs) significantly lower than those of commonly used antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules described in recent literature, focusing on core structures, substituents, and biological relevance.
Structural Analogues with Thiadiazine/Thiazine Cores
Key Insights :
- The pyridothiadiazine core in the target compound offers a fused bicyclic system distinct from simpler benzothiazine () or quinazolinone () analogs. This may influence binding to enzymatic pockets due to increased planarity .
Fluorinated Heterocyclic Derivatives
Key Insights :
- Fluorine at meta positions (e.g., 3-fluoro in the target compound) is a common strategy to optimize binding affinity and pharmacokinetics, as seen in ’s chromenone derivative .
- The sodium carboxylate in ’s compound highlights how ionic groups can enhance solubility but may limit blood-brain barrier penetration compared to ester prodrugs like the target compound .
Methyl Ester Derivatives
Research Findings and Trends
Fluorine Substitution : Fluorinated aromatic rings (e.g., 3-fluoro-4-methylphenyl in the target compound) are associated with enhanced metabolic stability and target affinity, as demonstrated in kinase inhibitors () .
Sulfur-Containing Moieties : Sulfone groups (e.g., 1,1-dioxido in the target) improve oxidative stability compared to thioethers () but may reduce membrane permeability .
Ester vs. Carboxylate: Methyl esters balance solubility and prodrug activation, whereas sodium carboxylates () prioritize aqueous solubility for intravenous administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
